molecular formula C15H14ClNO3S B2360882 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 876152-89-5

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2360882
CAS No.: 876152-89-5
M. Wt: 323.79
InChI Key: RYFZWMMWFCCXLK-UHFFFAOYSA-N
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Description

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry due to their diverse therapeutic properties . This compound, in particular, is of interest due to its potential biological activities and its structural uniqueness.

Preparation Methods

The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzylamine with ethyl 3-methylthiophene-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its structural similarity to other bioactive thiophene derivatives, it is investigated for potential therapeutic applications.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar compounds to 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate include:

    Tipepidine: A thiophene derivative used as an antitussive agent.

    Tioconazole: An antifungal agent containing a thiophene ring.

    Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

    Sertaconazole: An antifungal agent with a thiophene nucleus.

Compared to these compounds, this compound is unique due to its specific substitution pattern and potential for diverse biological activities.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-10-5-6-21-14(10)15(19)20-9-13(18)17-8-11-3-2-4-12(16)7-11/h2-7H,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFZWMMWFCCXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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